
Introduction: The Strategic Importance of the
Phenylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 3-Methyl-2-phenylpyridine

Cat. No.: B078825 Get Quote

3-Methyl-2-phenylpyridine (CAS No. 10273-90-2) is a heterocyclic aromatic compound that

has garnered significant attention as a versatile intermediate in the synthesis of complex

organic molecules.[1][2] Its structure, which features a pyridine ring substituted with both a

methyl and a phenyl group, provides a unique combination of steric and electronic properties.

This arrangement allows for a wide range of subsequent chemical modifications, including

electrophilic substitutions, nucleophilic additions, and further metal-catalyzed cross-coupling

reactions.[2]

As a Senior Application Scientist, my perspective is that the true value of a building block like 3-
Methyl-2-phenylpyridine lies not just in its structure, but in its strategic utility. It serves as a

foundational scaffold for constructing novel chemical entities with tailored functions. Its

derivatives are frequently explored in the development of active pharmaceutical ingredients

(APIs) and agrochemicals, making a deep understanding of its synthesis and properties crucial

for researchers in these fields.[2][3] This guide provides a comprehensive technical overview of

its synthesis, analytical validation, and key applications, designed for professionals in chemical

research and drug development.

Physicochemical and Spectroscopic Data
The fundamental properties of a compound dictate its handling, reaction conditions, and

analytical approach. 3-Methyl-2-phenylpyridine is typically a brown or colorless to light yellow

liquid.[1][3] Its key physicochemical and computed properties are summarized below for quick

reference.
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Table 1: Physicochemical Properties of 3-Methyl-2-phenylpyridine

Property Value Source(s)

IUPAC Name 3-methyl-2-phenylpyridine [4]

Synonyms
2-Phenyl-3-methylpyridine, 2-

Phenyl-β-picoline
[4][5]

CAS Number 10273-90-2 [4]

Molecular Formula C₁₂H₁₁N [5][6]

Molecular Weight 169.22 g/mol [1][2]

Appearance
Brown or Colorless to Light

yellow liquid
[1][3]

Density ~1.065 g/cm³ [2]

Boiling Point
148 °C @ 16 mmHg (21.3

mbar)
[2][6]

XLogP3 2.9 [4]

Synthesis and Mechanistic Insight: The Suzuki-
Miyaura Cross-Coupling Approach
The formation of the C-C bond between the pyridine and phenyl rings is most effectively

achieved using modern cross-coupling methodologies. Among these, the Suzuki-Miyaura

reaction is often the method of choice due to its mild reaction conditions, tolerance of a wide

array of functional groups, and the commercial availability of the requisite starting materials.[7]

[8] The reaction couples a halopyridine with a phenylboronic acid in the presence of a

palladium catalyst and a base.

The causality behind this choice is rooted in efficiency and reliability. For this specific target, the

coupling of 2-chloro-3-methylpyridine with phenylboronic acid is a logical and cost-effective

strategy. While 2-bromo-3-methylpyridine would be more reactive, the chloro-analogue is often

preferred on a larger scale due to lower cost.[8] The success of the reaction hinges on the

precise orchestration of the catalytic cycle, which involves oxidative addition of the palladium
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catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to

yield the final product and regenerate the catalyst.[9]

Experimental Protocol: Synthesis via Suzuki-Miyaura
Coupling
This protocol is designed as a self-validating system, where successful execution and

characterization confirm the integrity of the process.

Materials:

2-chloro-3-methylpyridine (1.0 equiv.)

Phenylboronic acid (1.2 - 1.5 equiv.)

Palladium(II) Acetate [Pd(OAc)₂] (0.5 - 2 mol%) or Tetrakis(triphenylphosphine)palladium(0)

[Pd(PPh₃)₄] (2-5 mol%)

Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv.)

1,4-Dioxane, anhydrous

Water, degassed

Ethyl acetate

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a flame-dried Schlenk flask, add 2-chloro-3-methylpyridine (1.0 equiv.),

phenylboronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.).
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Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas

(Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1

ratio) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to

remove any residual dissolved oxygen.

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g.,

Pd(OAc)₂, 1 mol%).

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry

(GC-MS) until the starting material is consumed (typically 12-24 hours).

Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding

water.

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x

volumes). Combine the organic layers.

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous

Na₂SO₄.

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify

the crude residue by column chromatography on silica gel, typically using a gradient of ethyl

acetate in hexanes as the eluent, to yield pure 3-Methyl-2-phenylpyridine.

Synthesis Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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